6-Amino-3-methyl-4-(3-methylthiophen-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-3-methyl-4-(3-methylthiophen-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the class of pyrano[2,3-c]pyrazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-methyl-4-(3-methylthiophen-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can be achieved through a one-pot multicomponent reaction. This involves the reaction of ethyl 3-oxobutanoate, hydrazine hydrate, five-membered heterocyclic aldehydes, and malononitrile in the presence of an ionic liquid medium such as [BMIM]BF4 at 70–75°C for 110–120 minutes . This method offers excellent yields, straightforward protocol, and mild reaction conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-methyl-4-(3-methylthiophen-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Amino derivatives.
Substitution: Substituted pyrano[2,3-c]pyrazole derivatives.
Scientific Research Applications
6-Amino-3-methyl-4-(3-methylthiophen-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits cytotoxic potential against cancer cell lines such as PANC-1 and SKOV-3.
Medicine: Potential anticancer, anti-inflammatory, antimicrobial, and analgesic properties.
Industry: Used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Amino-3-methyl-4-(3-methylthiophen-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound exhibits good binding energy against human epidermal growth factor receptor protein.
Pathways Involved: It may inhibit key enzymes and receptors involved in cancer cell proliferation and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-(furan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-(pyrrol-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
6-Amino-3-methyl-4-(3-methylthiophen-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is unique due to the presence of the 3-methylthiophen-2-yl group, which imparts distinct chemical and biological properties compared to its analogs with different heterocyclic rings .
Properties
CAS No. |
309926-68-9 |
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Molecular Formula |
C13H12N4OS |
Molecular Weight |
272.33 g/mol |
IUPAC Name |
6-amino-3-methyl-4-(3-methylthiophen-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C13H12N4OS/c1-6-3-4-19-11(6)10-8(5-14)12(15)18-13-9(10)7(2)16-17-13/h3-4,10H,15H2,1-2H3,(H,16,17) |
InChI Key |
QXXHGPOEEPMENN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2C(=C(OC3=NNC(=C23)C)N)C#N |
solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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